2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Overview
Description
2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine (PTCPA) is a compound that has been widely studied due to its potential applications in scientific research. It is a heterocyclic compound that contains a pyrazole ring and a cyclopentane ring, and it has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Applications
Research has shown the development of new antimicrobial additives based on pyrimidine derivatives, like those incorporating phenylsulfonyl and tetrazolyl groups, which have been physically incorporated into polyurethane varnish and printing ink paste for surface coating. These compounds exhibit significant antimicrobial effects against various microbial strains, enhancing the physical and mechanical properties of the coatings (El‐Wahab et al., 2015).
Anticancer Applications
Pyrazolyl derivatives have been designed, synthesized, and evaluated for their cytotoxicity against a panel of human cancer cell lines, showcasing moderate to good efficacy. This highlights the potential of these compounds as anticancer agents, with some analogs demonstrating significant cytotoxicity compared to standard drugs (Alam et al., 2018).
Photophysical Properties
Studies on C*N∧N- and C∧N∧N-coordinated platinum complexes derived from pyrazolyl and other heterocyclic amines have explored their structure and photophysical properties. These complexes exhibit phosphorescence and are being researched for their potential applications in light-emitting devices, with some showing strong green light emission at room temperature (Harris et al., 2013).
Heterogeneous Catalysis
Nano α-Al2O3 supported on ammonium dihydrogen phosphate has been utilized as a novel and heterogeneous catalyst for the one-pot synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. This method offers a simple, efficient, and environmentally benign route, showcasing the potential of these compounds in facilitating various chemical syntheses (Maleki & Ashrafi, 2014).
Antibacterial Activity
Novel heterocyclic scaffolds, like 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, have been synthesized through a multicomponent reaction and found to possess notable antibacterial activities. This demonstrates the utility of these compounds in developing new antibacterial agents (Frolova et al., 2011).
Mechanism of Action
Target of Action
The primary targets of 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine are currently unknown. This compound is used for proteomics research , which suggests that it may interact with proteins or other biological molecules
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biological molecules in a way that affects their function. More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
The biochemical pathways affected by 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine are currently unknown. As a tool in proteomics research , it may influence a variety of pathways depending on the proteins or other biological molecules it interacts with
Result of Action
Given its use in proteomics research , it may have diverse effects depending on the specific proteins or other biological molecules it interacts with
properties
IUPAC Name |
2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-12-10-7-4-8-11(10)14-15(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBNLJXWVXGFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427860 | |
Record name | 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49673477 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
CAS RN |
89399-92-8 | |
Record name | 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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